2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one” is a heterocyclic chemical featuring a diazaspiro[4.5]decan-3-one core, potentially significant for its unique chemical and physical properties. This class of compounds has been explored for various biological activities and chemical properties due to its complex molecular structure.
Synthesis Analysis
Synthesis of diazaspiro[4.5]decan-3-one derivatives involves cycloaddition reactions and subsequent cyclization steps. For instance, 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives were synthesized via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, leading to products that further react and cyclize to yield tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag, Elkholy, & Ali, 2008). Moreover, a simple, fast, and cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed, demonstrating the facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (Pardali et al., 2021).
Molecular Structure Analysis
The structural analysis of these compounds, such as the determination of molecular mechanics energy minimization techniques and related structural parameters, highlights the complexity and potential for diverse chemical reactivity and interactions due to their spirocyclic nature and the presence of multiple heteroatoms (Farag, Elkholy, & Ali, 2008).
Chemical Reactions and Properties
Diazaspiro[4.5]decan-3-one derivatives exhibit a range of chemical reactions, including cycloaddition, cyclization, and hydrazine hydrate reactions, leading to various structural modifications and the formation of new compounds with potentially different chemical and biological properties (Farag, Elkholy, & Ali, 2008).
Applications De Recherche Scientifique
Synthesis Techniques and Structural Analysis
The research around compounds similar to 2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one often focuses on synthesis methodologies and structural characteristics. For example, Farag et al. (2008) discussed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, emphasizing the cycloaddition reactions and subsequent transformations leading to the formation of complex spiro compounds (Farag, Elkholy, & Ali, 2008). Similarly, the structural analysis and energy minimization techniques provided insights into the molecular mechanics of such compounds, aiding in the understanding of their conformational dynamics and potential interactions.
Pharmacological Potential and Activity
Research has also explored the pharmacological potential of diazaspirodecanone derivatives. For example, compounds structurally related to 2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one have been investigated for their antihypertensive, anticonvulsant, and anticancer activities. Caroon et al. (1981) synthesized a series of diazaspirodecanones with potential antihypertensive effects, demonstrating the diversity in pharmacological applications of these compounds (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981). Additionally, the exploration of these compounds in the context of receptor selectivity and agonistic properties further underscores their relevance in drug development and therapeutic applications.
Propriétés
IUPAC Name |
2-methyl-8-[3-phenyl-2-(tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-23-13-19(12-17(23)26)7-9-24(10-8-19)18(27)16(25-14-20-21-22-25)11-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUJNSIWMIQZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C(CC3=CC=CC=C3)N4C=NN=N4)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.